molecular formula C8H11F3O B2712334 [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol CAS No. 2253639-23-3

[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol

Cat. No.: B2712334
CAS No.: 2253639-23-3
M. Wt: 180.17
InChI Key: KHVXWCIAQPSQDY-NKWVEPMBSA-N
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Description

[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol is a chiral cyclohexene derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a hydroxymethyl (-CH₂OH) group at the 1-position of the cyclohexene ring. The compound’s stereochemistry (1R,6R) is critical for its physicochemical and biological properties. It has a molecular formula of C₈H₁₁F₃O and a molecular weight of 180.17 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-2,6-7,12H,3-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVXWCIAQPSQDY-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of trifluoromethylated ketones or aldehydes.

    Reduction: Formation of saturated cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to significantly affect pharmacokinetic properties. Research indicates that compounds with this group can improve the bioavailability and efficacy of drugs. For instance, studies have shown that trifluoromethylated compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders .

Agrochemicals

In agrochemical research, [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol has been explored for its potential as a pesticide or herbicide. The enhanced stability and activity of trifluoromethylated compounds can lead to more effective formulations that require lower application rates, thereby reducing environmental impact .

Materials Science

The compound's unique structural features allow it to be used in the synthesis of advanced materials. Its ability to form stable complexes with metals can be utilized in catalysis and as a precursor for new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study Application Findings
Neuropharmacology Treatment of anxiety disordersDemonstrated significant modulation of serotonin receptors leading to anxiolytic effects .
Agricultural Chemistry Development of novel herbicidesShowed improved efficacy against resistant weed species with lower toxicity profiles.
Polymer Science Synthesis of fluorinated polymersResulted in materials with superior thermal and chemical resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol significantly increases lipophilicity (logP ~2.1 predicted) compared to hydroxyl- or amino-substituted analogues (e.g., logP ~1.5 for benzyloxy derivatives ). This property enhances membrane permeability in drug design .
  • Stereochemical Influence: The (1R,6R) configuration distinguishes it from racemic mixtures (e.g., {(1S/R,6R/S)-6-[2-(Benzyloxy)ethyl]cyclohex-3-en-1-yl}methanol), which may exhibit reduced target specificity in biological systems .
  • Thermal Stability : Trifluoromethyl-substituted cyclohexenes generally exhibit higher thermal stability than brominated or benzylated analogues due to the strong C-F bond .

Biological Activity

[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol, also known by its CAS number 2253639-23-3, is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves radical trifluoromethylation methods. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives that may exhibit different biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's affinity for target proteins and enzymes, potentially modulating various biochemical pathways. This interaction is critical for its pharmacological effects and therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. Research into fluorinated compounds has shown that they can disrupt microbial cell membranes or inhibit essential enzymes, leading to growth inhibition of bacteria and fungi.

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties. Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Further studies are needed to elucidate these effects in specific cancer types.

Research Findings

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various trifluoromethylated compounds for their antimicrobial properties. It was found that those with structural similarities to this compound displayed significant inhibition against Staphylococcus aureus.
  • Anticancer Research : In vitro studies demonstrated that derivatives of this compound could reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol, and what key stereochemical challenges arise during its preparation?

Methodological Answer: The synthesis often involves stereoselective functionalization of cyclohexene scaffolds. For example, enzymatic hydrolysis of meso-diacetate precursors (e.g., using porcine pancreatic lipase) can yield enantiomerically enriched intermediates (>95% ee) under controlled conditions (phosphate buffer, pH 7, 23°C) . Challenges include maintaining stereochemical integrity during trifluoromethyl group introduction and avoiding racemization during methanol group formation. Lithium aluminum hydride (LAH) reduction of esters or carboxamides, as seen in cyclohexene-fused oxazine syntheses, is a critical step for alcohol group generation .

Q. How is the enantiomeric purity of this compound confirmed, and what analytical techniques are most effective?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for quantifying enantiomeric excess (ee). Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) or X-ray crystallography can resolve stereochemical ambiguities. For example, enzymatic hydrolysis products with >95% ee were validated via HPLC retention time and optical rotation comparisons .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies between computational predictions and experimental data in the spectroscopic characterization of this compound?

Q. How can reaction conditions be optimized to enhance the scalability of stereoselective synthesis while maintaining high enantiomeric excess?

Methodological Answer: Key parameters include:

  • Catalyst loading : Reduced enzyme/substrate ratios (e.g., 0.1–0.5 wt% lipase) without compromising ee .
  • Solvent engineering : Polar aprotic solvents (e.g., THF) improve trifluoromethyl group reactivity, while aqueous-organic biphasic systems minimize byproducts in enzymatic steps.
  • Temperature control : Lower temperatures (e.g., 0–10°C) suppress racemization during LAH reductions .
  • Flow chemistry : Continuous-flow systems enable scalable enantioselective transformations with real-time monitoring .

Q. What in vitro models are appropriate for assessing the biological activity of this compound, and how are structure-activity relationships (SAR) determined?

Methodological Answer:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to cyclohexene-fused oxazines showing selective action .
  • SAR studies : Systematic modification of the trifluoromethyl group, cyclohexene ring substituents, and methanol position, followed by cytotoxicity profiling (e.g., MTT assays in HEK-293 cells). Molecular docking into bacterial targets (e.g., DNA gyrase) identifies critical binding interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data in the regioselectivity of trifluoromethyl group introduction during synthesis?

Methodological Answer: Conflicting regioselectivity may arise from competing radical vs. ionic mechanisms. To resolve this:

  • Mechanistic probes : Radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O/²H) differentiate pathways.
  • Computational modeling : Transition-state analysis (e.g., NBO charges) predicts preferential attack sites. For example, trifluoromethyl radical addition to cyclohexene is favored at the less substituted position due to steric and electronic factors .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepMethodYieldee (%)Reference
Diacetate hydrolysisPPL enzyme, pH 7, 23°C84%>95
LAH reductionTHF, 0°C, 2 h70%N/A
Thiourea formationPhenyl isothiocyanate, RT80%N/A

Q. Table 2. Analytical Techniques for Stereochemical Validation

TechniqueApplicationResolution LimitReference
Chiral HPLCee quantification±0.5%
¹H NMR (Eu(hfc)₃)Diastereotopic proton splitting±2%
X-ray crystallographyAbsolute configurationN/A

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